molecular formula C12H9Cl2N3O B5453354 1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea

1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea

Cat. No.: B5453354
M. Wt: 282.12 g/mol
InChI Key: CJTYFSOYGJFLRW-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dichlorophenyl group attached to a pyridinylurea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea typically involves the reaction of 3,5-dichloroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, as a furin inhibitor, it binds to the active site of the enzyme, causing a conformational change that inhibits its activity. This inhibition prevents the maturation of viral glycoproteins, thereby reducing viral replication . The compound’s interaction with other enzymes and receptors is also being studied to understand its broader biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea stands out due to its dual functionality, combining the properties of both dichlorophenyl and pyridinylurea groups. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-8-5-9(14)7-10(6-8)16-12(18)17-11-3-1-2-4-15-11/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTYFSOYGJFLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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